(2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one
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Overview
Description
(2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of an indene precursor, followed by the introduction of the cyclohexylamino group and the phenylmethylidene moiety. The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one include other indene derivatives with different substituents. Examples include:
- 5-bromo-2-(phenylmethylidene)-3H-inden-1-one
- 3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one
- 5-bromo-3-(methylamino)-2-(phenylmethylidene)-3H-inden-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This could include unique reactivity patterns, binding affinities, or pharmacological effects.
Properties
Molecular Formula |
C22H22BrNO |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one |
InChI |
InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2 |
InChI Key |
JGWQWVVSCQBAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4 |
Origin of Product |
United States |
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